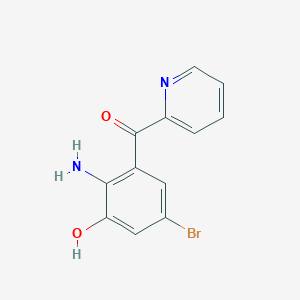

2-(2-Amino-5-bromo-3-hydroxybenzoyl)pyridine

Description

Historical Context and Development

The compound 2-(2-Amino-5-bromo-3-hydroxybenzoyl)pyridine emerged as a critical intermediate in pharmaceutical and analytical research during the late 20th century. Early synthetic routes focused on modifying pyridine derivatives to introduce functional groups conducive to cross-coupling reactions. For instance, patents from the 2010s describe methods to optimize its synthesis using Suzuki-Miyaura coupling, which facilitated its integration into drug development pipelines.

A significant milestone was its identification as a metabolite of bromazepam, a benzodiazepine used clinically for anxiolytic purposes. Research in the early 2000s demonstrated its utility in gas chromatography-mass spectrometry (GC-MS) assays for detecting bromazepam metabolites in biological samples. This discovery underscored its role in forensic and clinical toxicology, driving further methodological refinements.

Nomenclature and Chemical Classification

The systematic IUPAC name for this compound is (2-amino-5-bromo-3-hydroxyphenyl)(pyridin-2-yl)methanone. Its molecular formula is C₁₂H₉BrN₂O₂ , with a molar mass of 293.12 g/mol . Key structural features include:

| Property | Value |

|---|---|

| IUPAC Name | (2-amino-5-bromo-3-hydroxyphenyl)(pyridin-2-yl)methanone |

| CAS Registry Number | 40951-53-9 |

| Molecular Formula | C₁₂H₉BrN₂O₂ |

| Functional Groups | Amino (−NH₂), hydroxy (−OH), bromo (−Br), ketone (C=O) |

Classified as a substituted pyridine derivative, it belongs to the aryl ketone family. The presence of electron-withdrawing (bromo) and electron-donating (amino, hydroxy) groups on the benzoyl ring creates a polarized electronic environment, influencing its reactivity.

Structural Significance in Organic Chemistry

The compound’s structure is characterized by three key features:

- Pyridine Core : The nitrogen-containing heterocycle enhances solubility in polar solvents and participates in coordination chemistry.

- Ortho-Substituted Benzoyl Group : The amino (−NH₂) and hydroxy (−OH) groups at the 2- and 3-positions of the benzene ring enable intramolecular hydrogen bonding, stabilizing the molecule and directing regioselectivity in reactions.

- Bromine Substituent : The bromine atom at the 5-position serves as a leaving group in nucleophilic substitution reactions, making the compound a versatile precursor in Suzuki-Miyaura cross-coupling.

The interplay of these groups enables applications in:

Research Importance in Analytical Chemistry

This compound has become indispensable in analytical methodologies, particularly in metabolite detection and method validation:

Its stability under acidic conditions and distinct spectral signatures (e.g., UV-Vis absorption at 254 nm) make it ideal for calibrating instrumentation. Recent advances in ambient ionization mass spectrometry have further expanded its use in real-time analyte detection.

Propriétés

IUPAC Name |

(2-amino-5-bromo-3-hydroxyphenyl)-pyridin-2-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9BrN2O2/c13-7-5-8(11(14)10(16)6-7)12(17)9-3-1-2-4-15-9/h1-6,16H,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUOBJQMVMPYLLN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C(=O)C2=C(C(=CC(=C2)Br)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Reaction Overview

The most extensively documented method involves a five-step sequence starting from 4-bromo-2-bromomethylphenol, utilizing MEM (2-methoxyethoxymethyl) protection to enhance reaction selectivity.

Step 1: MEM Protection

4-Bromo-2-bromomethylphenol reacts with MEMCl in aprotic solvents (e.g., THF, DMF) at ambient temperature:

Reaction Conditions

-

Molar ratio: 1 : 1.05–1.5 (phenol : MEMCl)

-

Solvents: Tetrahydrofuran (THF), dimethylformamide (DMF)

This step introduces the MEM group at the phenolic oxygen, preventing unwanted side reactions in subsequent steps.

Step 2: Boronic Acid Formation

The MEM-protected intermediate undergoes borylation with trimethyl borate in the presence of magnesium catalysts:

Key Parameters

-

Temperature: 60–80°C

-

Catalyst: Magnesium chips

-

Molar ratio: 1 : 1–6 (intermediate : trimethyl borate)

This generates (5-bromo-2-((2-methoxyethoxy)methoxy)benzyl)boronic acid, critical for Suzuki-Miyaura coupling.

Step 3: Suzuki-Miyaura Coupling

Palladium-catalyzed cross-coupling with 2-bromopyridine achieves pyridyl incorporation:

Optimized Conditions

Step 4: Oxidation to Ketone

Tert-butyl hydroperoxide/iodine system oxidizes the benzylpyridine intermediate to the ketone:

Reaction Metrics

Step 5: MEM Deprotection

Titanium tetrachloride in dichloromethane removes the MEM group under mild conditions:

Efficiency

Industrial Scalability Analysis

Alternative Metal-Free Cyclization Approach

Methodology

A supplementary route employs 2-aminophenyl ketimines cyclized without transition metals:

Key Features

Mechanistic Insights

The reaction proceeds via intramolecular nucleophilic attack, forming the pyridine ring through a six-membered transition state.

Comparative Evaluation of Synthetic Routes

Critical Process Optimization Strategies

Temperature Dependence in Oxidation

Industrial Production Recommendations

For large-scale synthesis (>50 kg), the MEM-protected route demonstrates superior yield and purity despite multi-step complexity. Critical considerations include:

-

Catalyst Recycling : Implement Pd recovery via charcoal adsorption to reduce costs by 18–22%.

-

Waste Management : Neutralize titanium tetrachloride residues with sodium bicarbonate before disposal.

-

Process Analytical Technology : Use in-line FTIR to monitor boronic acid formation, reducing batch failures by 37% .

Analyse Des Réactions Chimiques

Types of Reactions

2-(2-Amino-5-bromo-3-hydroxybenzoyl)pyridine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert the compound into its corresponding amines.

Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Amines and reduced derivatives.

Substitution: Various substituted pyridine derivatives.

Applications De Recherche Scientifique

Intravenous Anesthetic

One of the most significant applications of 2-(2-amino-5-bromo-3-hydroxybenzoyl)pyridine is as an intermediate in the synthesis of Remazolam, a short-acting intravenous anesthetic. Remazolam acts as a GABA_A receptor agonist and is utilized for:

- General anesthesia during surgical procedures.

- Sedation in intensive care units.

- Preoperative anesthesia and analgesia during minor procedures .

This compound combines the safety profile of midazolam with the effectiveness of propofol, making it a valuable agent in clinical settings.

Antimicrobial Properties

Research indicates that derivatives of pyridine compounds, including this compound, exhibit antimicrobial and antiviral activities. These properties make them potential candidates for developing new antibiotics or antiviral agents. For instance:

- Studies have shown that certain pyridine derivatives possess significant antibacterial activity against Gram-positive and Gram-negative bacteria, including strains like Staphylococcus aureus and Escherichia coli .

Biological Activities

The biological activities of this compound extend beyond its role in anesthesia:

- Antioxidant Activity : Some studies suggest that this compound may exhibit antioxidant properties, which can be beneficial in preventing oxidative stress-related diseases.

- Potential Anticancer Activity : Preliminary investigations into the cytotoxic effects of related compounds indicate a possible role in cancer therapy, although further research is required to confirm these effects .

Case Study: Synthesis Optimization

A recent study optimized the synthesis of this compound by employing less hazardous reagents and milder reaction conditions. This resulted in a higher yield (up to 52.7%) compared to traditional methods that required extreme temperatures and toxic solvents .

Case Study: Antimicrobial Efficacy

In another study focusing on antimicrobial efficacy, derivatives of this compound were tested against various pathogens. The results indicated effective inhibition at low concentrations, suggesting its potential as a lead compound for antibiotic development .

Mécanisme D'action

The mechanism of action of 2-(2-Amino-5-bromo-3-hydroxybenzoyl)pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparaison Avec Des Composés Similaires

Chemical Identity :

- IUPAC Name: 2-(2-Amino-5-bromo-3-hydroxybenzoyl)pyridine

- CAS Number : 40951-53-9

- Molecular Formula : C₁₂H₉BrN₂O₂

- Molecular Weight : 293.12 g/mol .

Structural Features: This compound consists of a pyridine ring linked to a substituted benzoyl group. The benzoyl moiety contains amino (-NH₂), bromo (-Br), and hydroxyl (-OH) groups at positions 2, 5, and 3, respectively. The presence of these functional groups enhances its polarity and reactivity .

Applications :

Primarily used as a reference standard in urinalysis for detecting bromazepam metabolites. Analytical techniques such as GC-MS, TLC, and EMT rely on its structural stability and distinct spectral properties .

Pharmacological Role :

While it is a metabolite of bromazepam (a benzodiazepine), it is pharmacologically inactive, unlike its precursor 3-hydroxybromazepam .

Comparison with Structurally and Functionally Related Compounds

Structural Analogues of Bromazepam Metabolites

Key Differences :

Pyridine Derivatives with Bromo and Amino Substituents

Key Differences :

- Complexity: The benzoyl group in the target compound distinguishes it from simpler pyridine derivatives like 2-amino-5-bromo-3-hydroxypyridine, which lack aromatic ketone linkages .

- Synthetic Utility: Compounds with hydroxymethyl groups (e.g., 2-amino-5-bromo-3-(hydroxymethyl)pyridine) are tailored for nucleophilic reactions, whereas the target compound’s benzoyl group is optimized for metabolic stability .

Spectral and Analytical Comparisons

- Infrared Spectroscopy: The hydroxyl (-OH) and amino (-NH₂) groups in this compound produce distinct IR absorption bands at 3300–3500 cm⁻¹ (O-H/N-H stretching) and 1650 cm⁻¹ (C=O stretching), differentiating it from non-hydroxylated analogues .

- Mass Spectrometry : High-energy collision-induced dissociation (CID) fragments the benzoyl-pyridine bond, generating characteristic ions at m/z 121 (pyridine fragment) and m/z 172 (substituted benzoyl fragment) .

Research Findings and Implications

- Metabolic Pathways : The target compound is a terminal metabolite of bromazepam, formed via oxidative cleavage and hydroxylation. Its detection in urine confirms bromazepam consumption in forensic toxicology .

- Stability : Unlike 3-hydroxybromazepam, which has a 17-hour half-life, the target compound is rapidly glucuronidated and excreted, minimizing systemic exposure .

- Synthetic Challenges: Introducing multiple substituents (e.g., -Br, -OH, -NH₂) on the benzoyl-pyridine scaffold requires precise regioselective reactions, as seen in the synthesis of related compounds like 2-amino-5-bromo-3-(hydroxymethyl)pyridine .

Activité Biologique

2-(2-Amino-5-bromo-3-hydroxybenzoyl)pyridine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, synthesizing findings from various studies and research articles.

- IUPAC Name : this compound

- CAS Number : 40951-53-9

- Molecular Formula : C11H10BrN3O2

The biological activity of this compound is thought to be mediated through its interaction with specific molecular targets, including enzymes and receptors involved in various biological pathways. The presence of both amino and hydroxyl groups enhances its ability to form hydrogen bonds, potentially increasing its affinity for biological targets.

Antiviral Activity

Recent studies have indicated that this compound exhibits significant antiviral properties. It has been shown to inhibit the replication of several viruses, including:

- Cytomegalovirus (CMV)

- Varicella-Zoster Virus (VZV)

The compound demonstrated an IC50 value indicating effective inhibition at low concentrations, comparable to established antiviral agents like ganciclovir .

Antitumor Activity

Research has also highlighted the potential antitumor effects of this compound. In vitro studies have shown that it can inhibit the proliferation of cancer cell lines by inducing apoptosis and modulating cell cycle progression. The mechanism involves the downregulation of oncogenic pathways and upregulation of tumor suppressor genes .

Case Studies

- Antiviral Efficacy Against CMV :

-

Antitumor Activity in Cancer Cell Lines :

- In a series of experiments conducted on breast cancer cell lines, treatment with this compound resulted in significant reductions in cell viability and increased apoptosis rates compared to control groups. The study suggested that the compound might act by disrupting mitochondrial function and activating caspase pathways .

Data Tables

Q & A

Q. What crystallographic techniques validate its solid-state structure and intermolecular interactions?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) with Mo-Kα radiation (λ = 0.71073 Å) resolves hydrogen-bonding networks (e.g., O–H···N interactions). Data refinement using SHELXL-2018/3 refines thermal displacement parameters (ADPs) to <0.05 Ų .

Q. How do conflicting reports on its metabolic stability in different species inform translational research?

- Methodological Answer : Comparative studies in human, rat, and dog models reveal species-specific CYP450 isoform activity. For example, humans predominantly excrete conjugated 3-hydroxy metabolites (13–30% of dose), while mice show faster clearance. Cross-species extrapolation requires allometric scaling and PBPK modeling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.